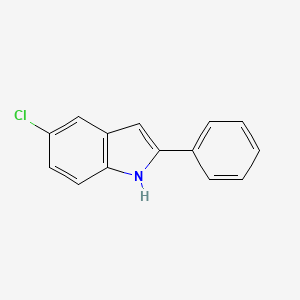

5-クロロ-2-フェニル-1H-インドール

説明

5-Chloro-2-phenyl-1H-indole, also known as 5-Cl-PIP, is a synthetic indole compound that has been used in a variety of scientific and medical applications. It is typically used as an intermediate in organic synthesis, and can be used in the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and dyes. 5-Cl-PIP is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.

科学的研究の応用

脳虚血治療薬

5-クロロ-2-フェニル-1H-インドールの誘導体は、脳型グリコーゲンホスホリラーゼ阻害剤として研究されており、脳虚血に対する治療効果が期待されています .

抗炎症薬

インドール誘導体は抗炎症作用を持つことが知られており、5-クロロ-2-フェニル-1H-インドールは抗炎症薬の研究対象となる可能性があります .

抗菌剤および抗ウイルス剤

インドール誘導体の抗菌作用と抗ウイルス作用は、新しい抗菌剤と抗ウイルス剤を開発するための候補となります .

抗がん剤および抗腫瘍剤

インドール誘導体は、抗がん剤や抗腫瘍剤の開発に用いられてきました。 5-クロロ-2-フェニル-1H-インドールの研究では、これらの分野における潜在的な可能性を探ることができます .

HIV治療

一部のインドール誘導体が抗HIV作用を示すことから、5-クロロ-2-フェニル-1H-インドールは、新しいHIV治療法の探索において興味深い化合物となる可能性があります .

腐食防止剤

インドールは腐食防止剤として使用されてきたことから、5-クロロ-2-フェニル-1H-インドールは材料を腐食から保護するための用途が考えられます .

コポリマーおよび殺菌剤

インドール誘導体の汎用性は、コポリマーや殺菌剤の製造にも及びます。これは、この化合物を研究する別の道となる可能性があります .

神経保護効果

インドール誘導体の研究では、潜在的な神経保護効果が示されており、5-クロロ-2-フェニル-1H-インドールは神経変性疾患に関連する研究の候補となる可能性があります .

作用機序

Target of Action

The primary target of the compound 5-chloro-2-phenyl-1H-indole is the enzyme Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a prospective therapeutic target for treating ischemic brain injury .

Mode of Action

5-Chloro-2-phenyl-1H-indole interacts with its target, PYGB, by inhibiting its activity . This inhibition of PYGB activity is the key interaction that leads to the compound’s protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes .

Biochemical Pathways

The inhibition of PYGB by 5-chloro-2-phenyl-1H-indole affects the glycogenolysis pathway . This results in a decrease in the production of glucose and reactive oxygen species (ROS) within the cell .

Pharmacokinetics

The compound’s ability to interact with pygb in mouse astrocytes suggests that it can cross the blood-brain barrier and reach its target in the brain .

Result of Action

The action of 5-chloro-2-phenyl-1H-indole results in a significant increase in cell viability and a reduction in lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and ROS levels . These effects indicate that the compound can protect against cellular H/R injury in mouse astrocytes .

Action Environment

It’s worth noting that the compound’s effectiveness has been demonstrated in the context of cellular h/r injury, a condition that mimics the harsh environment of ischemic brain injury .

生化学分析

Biochemical Properties

5-Chloro-2-phenyl-1H-indole has been found to interact with various enzymes and proteins. For instance, it has been reported as a brain-type glycogen phosphorylase inhibitor . This interaction suggests that 5-Chloro-2-phenyl-1H-indole could have a significant impact on biochemical reactions involving these biomolecules .

Cellular Effects

The effects of 5-Chloro-2-phenyl-1H-indole on cells are profound. It has been shown to alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level . This suggests that 5-Chloro-2-phenyl-1H-indole influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Chloro-2-phenyl-1H-indole exerts its effects through various mechanisms. It has been shown to target glycogen phosphorylase to exert its protective effect against cellular H/R injury in mouse astrocytes . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5-Chloro-2-phenyl-1H-indole is involved in the regulation of glucose metabolism

特性

IUPAC Name |

5-chloro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGZSWYJDNGSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363226 | |

| Record name | 5-chloro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23746-76-1 | |

| Record name | 5-chloro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

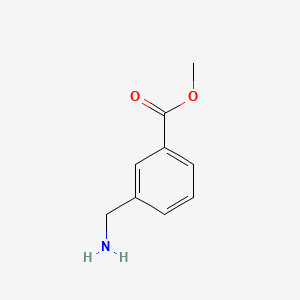

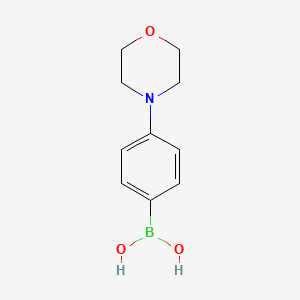

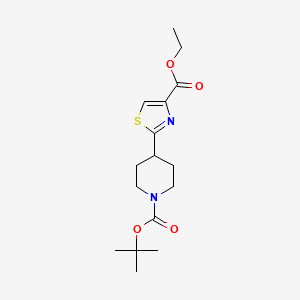

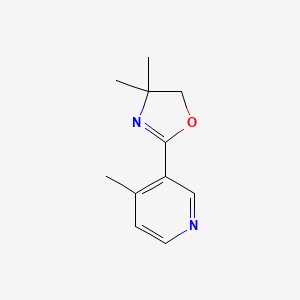

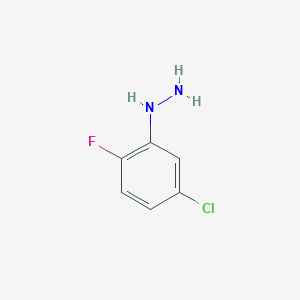

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

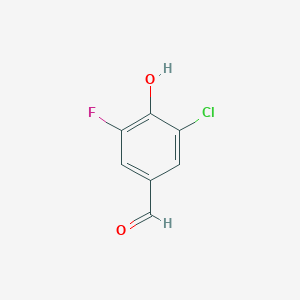

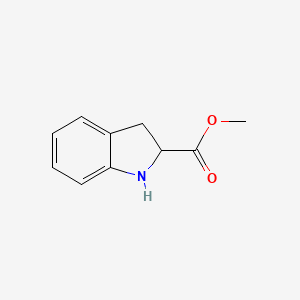

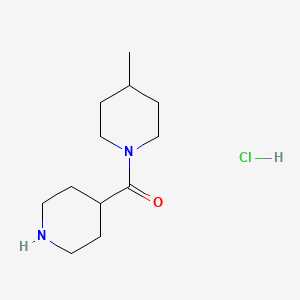

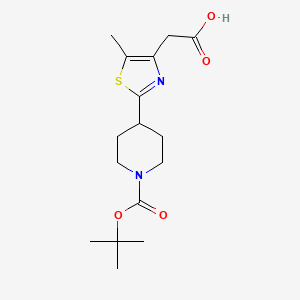

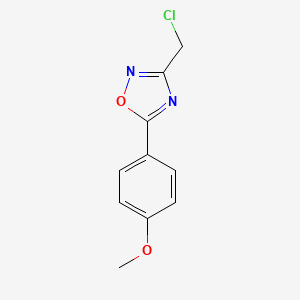

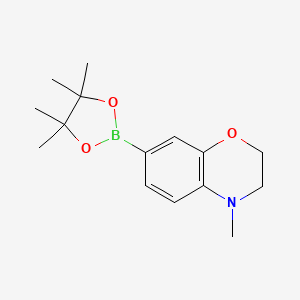

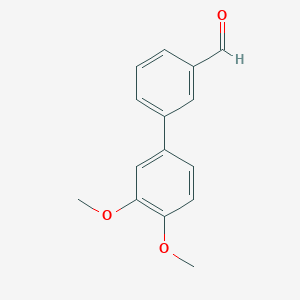

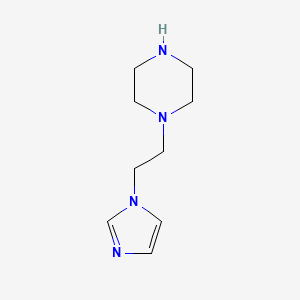

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)